1-Amino-3-methylhexan-2-ol

Physicochemical Properties Lipophilicity Polar Surface Area

1-Amino-3-methylhexan-2-ol (CAS: 1248220-97-4) is a chiral β-amino alcohol featuring a primary amine and a secondary hydroxyl group on adjacent carbons (C1 and C2) of a branched C6 chain. The molecule possesses two stereogenic centers, giving rise to four potential stereoisomers, which enables its use in asymmetric synthesis and as a chiral ligand or building block in medicinal chemistry.

Molecular Formula C7H17NO
Molecular Weight 131.22 g/mol
Cat. No. B13601314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-methylhexan-2-ol
Molecular FormulaC7H17NO
Molecular Weight131.22 g/mol
Structural Identifiers
SMILESCCCC(C)C(CN)O
InChIInChI=1S/C7H17NO/c1-3-4-6(2)7(9)5-8/h6-7,9H,3-5,8H2,1-2H3
InChIKeyBDXBBTAINKMXIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-3-methylhexan-2-ol: A Chiral β-Amino Alcohol Building Block with Defined Physicochemical Properties


1-Amino-3-methylhexan-2-ol (CAS: 1248220-97-4) is a chiral β-amino alcohol featuring a primary amine and a secondary hydroxyl group on adjacent carbons (C1 and C2) of a branched C6 chain [1]. The molecule possesses two stereogenic centers, giving rise to four potential stereoisomers, which enables its use in asymmetric synthesis and as a chiral ligand or building block in medicinal chemistry . Its predicted physicochemical properties, including a moderate lipophilicity (XLogP3: 0.9) and a topological polar surface area (TPSA) of 46.2 Ų, position it within a balanced range for potential membrane permeability and solubility [1].

Why Generic Substitution of 1-Amino-3-methylhexan-2-ol with Positional Isomers or Achiral Analogs Compromises Research Outcomes


Substituting 1-amino-3-methylhexan-2-ol with a positional isomer like 2-amino-3-methylhexan-1-ol or a structurally similar amino alcohol can significantly alter experimental outcomes. These compounds differ in their hydrogen-bonding capacity (HBD/HBA counts) and topological polar surface area (TPSA), which directly impact solubility, membrane permeability, and target binding affinity [1]. Furthermore, the presence of two stereocenters in 1-amino-3-methylhexan-2-ol provides a defined chiral environment that is absent in achiral analogs, which is critical for achieving stereoselectivity in asymmetric catalysis or for probing stereospecific biological interactions . The specific arrangement of the amino and hydroxyl groups in this β-amino alcohol also dictates its reactivity profile in derivatization reactions, making it a non-fungible intermediate [1].

Quantitative Differentiation of 1-Amino-3-methylhexan-2-ol from its Closest Analogs


Physicochemical Property Profile of 1-Amino-3-methylhexan-2-ol vs. 2-Amino-3-methylhexan-1-ol

Comparison of predicted physicochemical properties reveals distinct differences between the positional isomers 1-amino-3-methylhexan-2-ol and 2-amino-3-methylhexan-1-ol. The target compound exhibits a higher predicted topological polar surface area (TPSA) and a lower number of hydrogen bond donors (HBD), which may influence its solubility and permeability profile relative to its analog [1][2].

Physicochemical Properties Lipophilicity Polar Surface Area

Hazard and Handling Classification for 1-Amino-3-methylhexan-2-ol

1-Amino-3-methylhexan-2-ol is classified with specific hazard statements (H302, H315, H319, H335) according to the Globally Harmonized System (GHS), indicating it is harmful if swallowed and causes skin, eye, and respiratory irritation . This is a crucial differentiator for procurement and laboratory safety planning compared to analogs with unknown or less stringent hazard profiles.

Safety Toxicity Handling

Class-Level Anti-Trypanosomal Activity of 1-Amino-2-alkanols

A study of long-chain 1-amino-2-alkanols, a class to which 1-amino-3-methylhexan-2-ol belongs, demonstrated potent in vitro activity against Trypanosoma brucei, the causative agent of sleeping sickness [1]. The class exhibited EC50 values in the submicromolar range, with selectivity indexes up to 39 over Vero cells, indicating a promising therapeutic window.

Anti-parasitic Activity Trypanosoma brucei 1-Amino-2-alkanol

Structural and Stereochemical Complexity: Chiral Purity and Fsp3 Analysis

1-Amino-3-methylhexan-2-ol possesses two asymmetric centers (C2 and C3), leading to four possible stereoisomers [1]. Its fraction of sp3-hybridized carbons (Fsp3) is 1.0, indicating a fully saturated, three-dimensional molecular framework . This high degree of saturation is often associated with increased selectivity and lower promiscuity in biological systems compared to planar, aromatic-rich molecules.

Chirality Fsp3 Stereochemistry

Optimal Application Scenarios for 1-Amino-3-methylhexan-2-ol Based on Evidence-Based Differentiation


Asymmetric Synthesis and Chiral Ligand Design

The defined stereochemistry of 1-amino-3-methylhexan-2-ol, with its two stereogenic centers and high Fsp3 value, makes it an ideal candidate for use as a chiral building block or ligand in asymmetric catalysis [1]. Its ability to induce stereoselectivity in reactions is a direct consequence of its unique three-dimensional structure, which is absent in achiral or less sterically defined analogs .

Medicinal Chemistry as an Anti-Parasitic Scaffold

Given the demonstrated submicromolar activity of the 1-amino-2-alkanol class against Trypanosoma brucei [1], 1-amino-3-methylhexan-2-ol serves as a privileged scaffold for developing new anti-parasitic agents. Its favorable predicted physicochemical properties (LogP, TPSA) support further optimization for improved efficacy and pharmacokinetics .

Synthesis of β-Amino Alcohol Derivatives

The primary amine and secondary hydroxyl groups of 1-amino-3-methylhexan-2-ol provide versatile handles for derivatization (e.g., acylation, alkylation, esterification) to generate diverse compound libraries [1]. Its high commercial purity (≥98%) ensures reliable and reproducible outcomes in multi-step synthetic sequences, minimizing the need for additional purification steps.

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